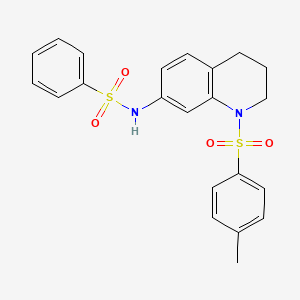
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide” is a chemical compound with the molecular formula C24H30ClN7O4S . It has an average mass of 548.057 Da and a mono-isotopic mass of 547.176880 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with three defined stereocentres . It contains a cyclohexyl group attached to an oxalamide group, which is further connected to a 5-chloropyridin-2-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 548.07 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyrimidine moiety in N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide serves as a core structure with potential biological activities . Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic properties. Specifically, they studied the effects of these compounds on immortalized rat hepatic stellate cells (HSC-T6). Among the derivatives tested, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, have been explored for their antimicrobial activity. These compounds may exhibit inhibitory effects against bacteria, fungi, and other microorganisms . Further studies are needed to elucidate the specific mechanisms and potential applications in treating infections.
Antiviral Potential
Similar to antimicrobial properties, pyrimidine-based compounds have been investigated for their antiviral effects. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide could potentially inhibit viral replication or entry, making it an interesting candidate for antiviral drug development .
Antitumor Activity
Pyrimidine derivatives have shown promise as antitumor agents. Researchers have explored their effects on cancer cell lines, including their ability to induce apoptosis, inhibit cell proliferation, and interfere with tumor growth . While specific data on N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s antitumor activity are not available in the literature, its pyrimidine core suggests potential in this area.
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine-containing compounds have been investigated for various pharmacological activities, such as anti-inflammatory, antioxidant, and enzyme inhibition properties . While direct evidence for N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide in these areas is limited, its structural features warrant further exploration.
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compound libraries, aiming to discover compounds with diverse biological activities. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s unique structure makes it an interesting candidate for further investigation in drug discovery.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H319, H372, and H410 . These correspond to harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and very toxic to aquatic life with long-lasting effects, respectively .
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXBOQRZPOSWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
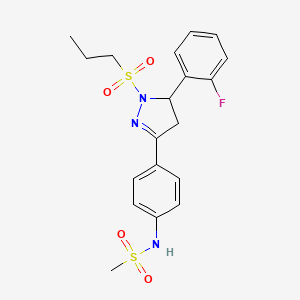
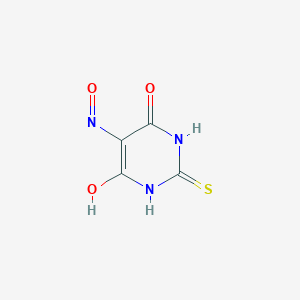
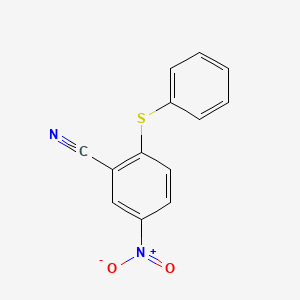

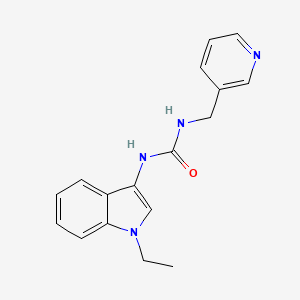
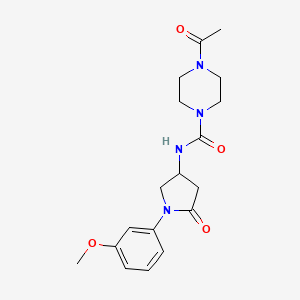
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)

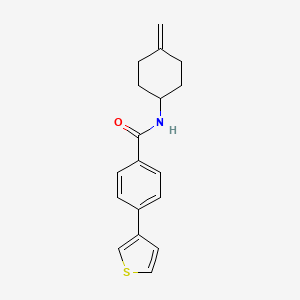
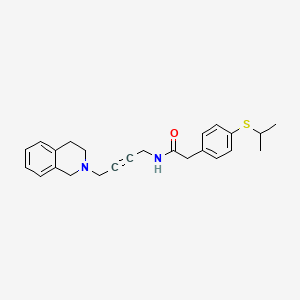
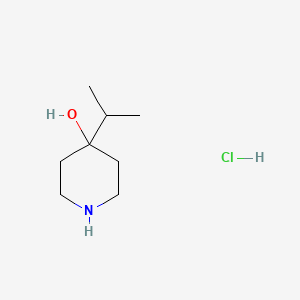
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)
